![molecular formula C14H9BrN2OS B187167 N-(1,3-benzothiazol-2-yl)-3-bromobenzamide CAS No. 139233-21-9](/img/structure/B187167.png)
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound belongs to the class of benzothiazole derivatives and is widely used as a precursor for the synthesis of other important compounds.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide involves the inhibition of specific pathways and enzymes that are involved in cellular processes such as cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzothiazol-2-yl)-3-bromobenzamide in lab experiments is its ability to selectively target specific cellular pathways and enzymes. This allows for the investigation of specific cellular processes and the development of targeted therapies. However, a limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have applications in cancer therapy. Another area of interest is the investigation of the potential use of this compound in agriculture, specifically as a pesticide or herbicide. Additionally, further studies are needed to investigate the potential environmental impact of this compound and its degradation products.
Synthesemethoden
The synthesis of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide can be achieved through several methods, including the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-microbial agent.
Eigenschaften
CAS-Nummer |
139233-21-9 |
---|---|
Molekularformel |
C14H9BrN2OS |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
HNSMZZRBTBEMOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.